molecular formula C7H8N2S B7734336 N'-phenylcarbamimidothioic acid

N'-phenylcarbamimidothioic acid

Cat. No.: B7734336
M. Wt: 152.22 g/mol
InChI Key: FULZLIGZKMKICU-UHFFFAOYSA-N
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Description

N'-phenylcarbamimidothioic acid represents a key pharmacophore in medicinal chemistry, serving as a synthetic precursor to various bioactive molecules. Its derivatives, particularly N-acyl thioureas, are extensively investigated for their significant biological activities. These compounds are renowned in antimicrobial research, demonstrating promising activity against a range of Gram-positive bacteria, such as Staphylococcus aureus , and Gram-negative strains, including Pseudomonas aeruginosa and Escherichia coli . The mechanism of action is often attributed to the disruption of cellular processes in pathogenic bacteria, with the presence of specific substituents on the phenyl ring—especially halogen atoms like chlorine—being crucial for enhancing this inhibitory effect . Beyond their antimicrobial potential, these derivatives are also synthesized and studied for their antioxidant properties, with some compounds exhibiting notable free radical scavenging activity as assessed by methods like DPPH assay . The versatility of the this compound structure allows for its use in the synthesis of complex heterocyclic systems incorporating thiazole or pyridine nuclei, further expanding its utility in developing new chemical entities for pharmaceutical research and as a building block in organic synthesis . This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULZLIGZKMKICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-phenylcarbamimidothioic acid can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically proceeds as follows:

[ \text{C}_6\text{H}_5\text{NCS} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{NHC}(=S)\text{NH}_2 ]

This reaction can be carried out in an organic solvent such as ethanol or methanol at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, N’-phenylcarbamimidothioic acid can be produced using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-phenylcarbamimidothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-phenylcarbamimidothioic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

(a) N'-Phenylcarbamimidothioic Acid Derivatives

  • Methyl N-cyano-N'-phenylcarbamimidothioate (CAS 21504-96-1): Structure: Features a cyano (–CN) group at the N-position and a methyl ester (–S–OCH₃). Applications: Used in agrochemical synthesis; synonyms include pesticides like Fenarimol . Molecular Data: Formula C₉H₉N₃S; InChIKey: CVUFVECDCYUJCL-UHFFFAOYSA-N .
  • N-(3-Bromobenzoyl)-N'-phenylcarbamimidothioic Acid Ester (CAS Not Specified): Structure: Contains a 3-bromobenzoyl group at N and a 2-nitrophenyl-2-oxoethyl ester.

(b) Alkyl-Substituted Analogs

  • N,N'-Dimethylcarbamimidothioic Acid Methyl Ester (CAS 2986-23-4):

    • Structure : Methyl groups at both N and N' positions, with a methyl ester (–S–OCH₃).
    • Properties : Molecular weight 118.20 g/mol; boiling point 159.8°C. Used in medicinal chemistry research .
  • N-(4-Fluorophenyl)-N'-methylcarbamimidothioic Acid Methyl Ester (CAS Not Specified): Structure: 4-Fluorophenyl at N and methyl at N'. Properties: Molecular weight 198.26 g/mol; LogP 2.66, indicating moderate lipophilicity for membrane penetration .

(c) Sulfur-Modified Derivatives

  • Carbamimidothioic Acid, N-[(4-Chlorophenyl)sulfonyl]-N'-propenyl Ester (CAS 138535-05-4): Structure: Sulfonyl and propenyl groups enhance steric bulk and solubility. Applications: Potential use in polymer chemistry as a crosslinking agent .

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Methyl N-cyano-N'-phenylcarbamimidothioate C₉H₉N₃S 199.26 –CN, –S–OCH₃, –Ph Agrochemical synthesis
N,N'-Dimethylcarbamimidothioic acid methyl ester C₄H₁₀N₂S 118.20 –CH₃ (N, N'), –S–OCH₃ Medicinal chemistry
N-(4-Fluorophenyl)-N'-methylcarbamimidothioic acid methyl ester C₉H₁₁FN₂S 198.26 4-F–Ph, –CH₃ (N') Drug delivery systems
N-(3-Bromobenzoyl)-N'-phenylcarbamimidothioic acid ester C₂₂H₁₆BrN₃O₄S 514.40 3-Br–Bz, 2-NO₂–Ph Organic synthesis intermediates

Table 2: Thermal and Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) LogP
N,N'-Dimethylcarbamimidothioic acid methyl ester 159.8 1.0 1.2*
N-(4-Fluorophenyl)-N'-methylcarbamimidothioic acid methyl ester Not Reported Not Reported 2.66

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for N'-phenylcarbamimidothioic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of this compound derivatives typically involves multi-step reactions, such as coupling phenyl isothiocyanate with substituted amines or modifying anthranilic acid precursors. For optimization, Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. For example, anthranilic acid derivatives are synthesized under controlled anhydrous conditions with catalytic acid/base systems, followed by purification via column chromatography or recrystallization . Reaction progress should be monitored using TLC or HPLC, with yields validated by mass spectrometry and NMR .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Elucidation: Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. IR spectroscopy identifies functional groups (e.g., thiourea C=S stretch at ~1250 cm1^{-1}).
  • Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile derivatives. Compare retention times against NIST-certified reference standards .
  • Elemental Analysis: Combustion analysis (C, H, N, S) validates empirical formulas. Deviations >0.3% indicate impurities .

Q. How should researchers conduct a systematic literature review on the biological activity of this compound derivatives?

Methodological Answer:

  • Search Strategy: Use SciFinder or Reaxys with keywords (e.g., "thiourea derivatives," "biological activity") and apply Boolean operators. Filter results by publication type (primary research, reviews) and exclude patents .
  • Data Extraction: Tabulate IC50_{50}, MIC, or LD50_{50} values from peer-reviewed studies. Prioritize studies with detailed experimental protocols (e.g., cell lines, assay conditions) .
  • Critical Appraisal: Assess bias using tools like ROBINS-I for non-randomized studies and AMSTAR-2 for systematic reviews .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks: Replicate key experiments under identical conditions (e.g., solvent, temperature, cell culture media) .
  • Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or OpenMetaAnalyst can calculate weighted effect sizes .
  • Mechanistic Studies: Use knockout cell lines or isotopic labeling to isolate target pathways. Conflicting antimicrobial data, for instance, may arise from differences in bacterial efflux pump expression .

Q. What computational approaches are suitable for predicting the reactivity and structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • QSAR Modeling: Train models using descriptors like logP, molar refractivity, and Hammett constants. Validate with leave-one-out cross-validation (R20.7^2 \geq 0.7) .
  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., enzymes in microbial pathogens). Compare poses with crystallographic data .
  • DFT Calculations: Gaussian 16 can optimize geometries at the B3LYP/6-31G* level to study tautomerism or charge distribution effects on reactivity .

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound derivatives?

Methodological Answer:

  • In Vitro ADME:
    • Solubility: Shake-flask method in PBS (pH 7.4) with UV/Vis quantification.
    • Permeability: Caco-2 cell monolayers; Papp_{app} >1 ×106^{-6} cm/s indicates high absorption .
  • In Vivo PK: Administer compounds to rodent models and collect plasma samples at intervals. LC-MS/MS quantifies parent compound and metabolites. Non-compartmental analysis calculates t1/2_{1/2}, AUC, and Vd_d .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives for preclinical studies?

Methodological Answer:

  • Process Chemistry: Transition from batch to flow chemistry for exothermic reactions (e.g., thiourea formation). Use microreactors to improve heat/mass transfer .
  • Purification: Replace column chromatography with crystallization by screening solvent/antisolvent pairs (e.g., ethanol/water). Monitor polymorphism via XRD .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) identify susceptible functional groups (e.g., hydrolysis of thiourea to urea) .

Data Management & Collaboration

Q. What tools and practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs): Use Chemotion ELN to record synthetic procedures, spectral data, and assay results. Tag entries with DOI for traceability .
  • Repositories: Deposit raw NMR spectra in RADAR4Chem and biological assay data in ChEMBL. Follow ISA-Tab standards for metadata .
  • Collaboration: Distribute tasks via platforms like LabArchives, ensuring role-based access (e.g., synthetic chemists vs. computational biologists) .

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